

Kinase Selectivity Profile of BAY1217389: An In-depth Technical Guide

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Compound of Interest

Compound Name: **BAY1217389**

Cat. No.: **B605921**

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This technical guide provides a comprehensive overview of the kinase selectivity profile of **BAY1217389**, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase. The document details the quantitative kinase inhibition data, the experimental methodologies used for its determination, and the signaling pathway context of its primary target.

Executive Summary

BAY1217389 is an orally bioavailable small molecule inhibitor that targets Mps1, a serine/threonine kinase crucial for the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis.^{[1][2]} It exhibits high potency for Mps1 with an IC₅₀ value in the low nanomolar range.^{[3][4]} While demonstrating excellent overall selectivity, **BAY1217389** shows some activity against a limited number of other kinases at higher concentrations. This guide presents the detailed kinase selectivity data, the protocols for the assays used to generate this data, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of BAY1217389

The following tables summarize the quantitative data on the kinase inhibitory activity of **BAY1217389** against its primary target, Mps1, and a panel of other kinases.

Table 1: Potency of **BAY1217389** against the Primary Target Kinase

Target	Assay Type	IC50 (nmol/L)
Mps1 (TTK)	Biochemical (Cell-free)	0.63 ± 0.27

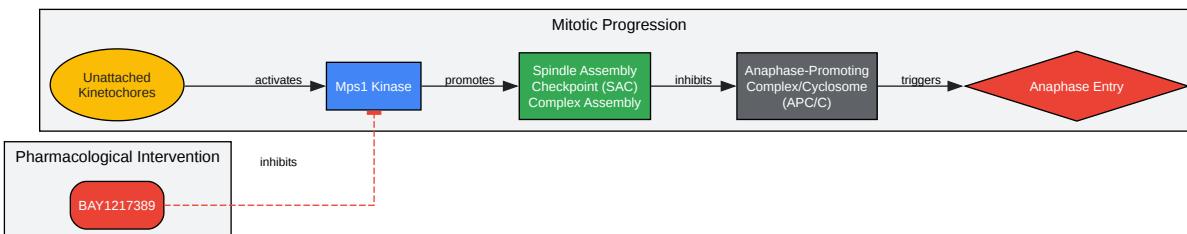
Table 2: Off-Target Kinase Selectivity Profile of **BAY1217389**

Kinase	Inhibition/Binding Range (nmol/L)
< 10	PDGFR β
10 - 100	Kit
100 - 1,000	CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38 β , PDGFR α , PIP5K1C, PRKD1, RPS6KA5

Data compiled from biochemical assays.[\[3\]](#)[\[4\]](#)

Signaling Pathway Context

BAY1217389's primary mechanism of action is the inhibition of Mps1 kinase, which leads to the inactivation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[\[5\]](#)[\[6\]](#) Inhibition of Mps1 abrogates this checkpoint, causing premature entry into anaphase, chromosomal missegregation, and ultimately, cell death in rapidly dividing cancer cells.[\[1\]](#)[\[7\]](#)



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Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory action of **BAY1217389**.

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of **BAY1217389** are provided below.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

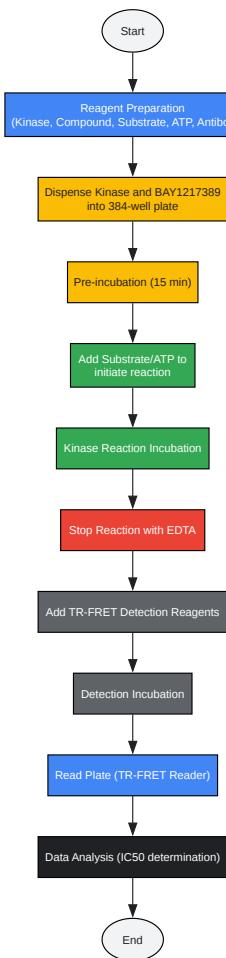
This assay quantitatively measures the inhibition of Mps1 kinase activity by **BAY1217389** in a cell-free system.

Methodology:

- Reagent Preparation:
 - Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
 - Dilute recombinant human Mps1 kinase to the desired concentration in assay buffer.
 - Prepare a serial dilution of **BAY1217389** in DMSO, followed by dilution in assay buffer.
 - Prepare a solution of biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPPDDADITEILG-NH₂) and ATP in assay buffer.^[8]
 - Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
- Assay Procedure:
 - Add Mps1 kinase and **BAY1217389** dilutions to a low-volume 384-well plate.
 - Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
 - Initiate the kinase reaction by adding the ATP/substrate mixture.

- Incubate for a defined period (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding EDTA.
- Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.

- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 - Plot the TR-FRET ratio against the logarithm of the **BAY1217389** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.



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Figure 2: Experimental workflow for the TR-FRET based biochemical kinase inhibition assay.

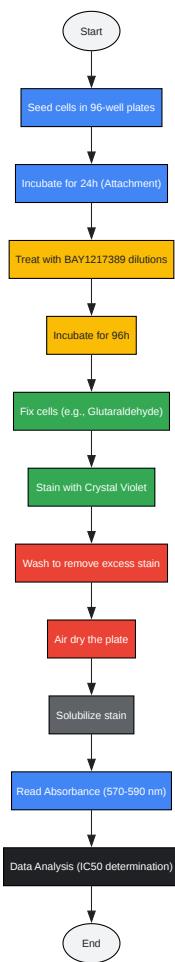
Cellular Proliferation Assay (Crystal Violet Staining)

This assay assesses the effect of **BAY1217389** on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding:
 - Seed adherent cancer cells (e.g., HeLa-MaTu) in 96-well plates at a density of 1,000 to 5,000 cells per well in a suitable culture medium supplemented with 10% Fetal Calf Serum (FCS).[\[4\]](#)
 - Incubate for 24 hours to allow for cell attachment.[\[4\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **BAY1217389** in culture medium.
 - Treat the cells in quadruplicate with the compound dilutions.[\[4\]](#) Include a vehicle control (e.g., DMSO).
 - Incubate for 96 hours.[\[4\]](#)
- Staining and Quantification:
 - Fix the cells with a solution like glutaraldehyde.[\[4\]](#)
 - Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes at room temperature.
 - Wash the plates thoroughly with water to remove excess stain.
 - Air dry the plates.

- Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium citrate in ethanol).
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
 - Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.^[4]



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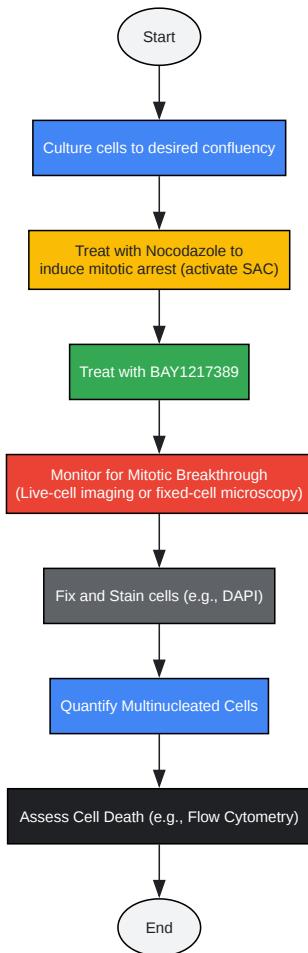
Figure 3: Experimental workflow for the cellular proliferation assay using crystal violet staining.

Spindle Assembly Checkpoint (SAC) Activity Assay

This cellular mechanistic assay evaluates the ability of **BAY1217389** to abrogate the SAC, which is artificially activated by a microtubule-destabilizing agent like nocodazole.

Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HeLa) to an appropriate confluence.
 - Treat cells with nocodazole to induce mitotic arrest by activating the SAC. The concentration and duration of nocodazole treatment should be optimized for the specific cell line (e.g., 50-100 ng/mL for 10-16 hours).[9][10]
 - Co-treat or subsequently treat the nocodazole-arrested cells with various concentrations of **BAY1217389**.
- Analysis of Mitotic Breakthrough:
 - Monitor the cells for signs of premature exit from mitosis ("mitotic breakthrough"), which is characterized by the decondensation of chromosomes and reformation of a nuclear envelope without proper chromosome segregation.[3][4]
 - This can be assessed by live-cell imaging or by fixing the cells at different time points and analyzing their morphology and nuclear status using fluorescence microscopy after staining with a DNA dye (e.g., DAPI).
- Quantification of Multinuclearity and Cell Death:
 - Following treatment, fix and stain the cells to visualize the nuclei.
 - Quantify the percentage of multinucleated cells, a hallmark of mitotic catastrophe resulting from SAC abrogation.[3][4]
 - Assess cell death using standard viability assays (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).



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